4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-3-[(4-pentylcyclohexyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3S/c1-3-4-5-6-17-9-11-18(12-10-17)15-20-22-23-21(25)24(20)19-13-7-16(2)8-14-19/h7-8,13-14,17-18H,3-6,9-12,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBILVUIBCWTWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CC2=NNC(=S)N2C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate catalyst.
Attachment of the Pentylcyclohexyl Moiety: The pentylcyclohexyl group can be attached through a Grignard reaction, where a pentylcyclohexyl magnesium bromide reacts with an intermediate compound containing a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated derivatives of the methylphenyl group.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. A study on related triazole compounds demonstrated that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibited promising antimicrobial activities against various bacterial strains and fungi. The structural modifications in triazoles can enhance their efficacy against resistant strains, making them valuable in developing new antimicrobial agents .
Antifungal Activity
The antifungal properties of triazoles are particularly notable in the context of agricultural applications. Triazole compounds are used as fungicides to protect crops from fungal infections. The specific compound discussed may have potential as a fungicide due to its structural similarity to other effective triazole fungicides .
Drug Development
Triazole derivatives have been investigated for their potential in drug development due to their ability to inhibit enzymes involved in fungal cell wall synthesis. The thiol group in this compound may enhance its interaction with biological targets, potentially leading to the development of new antifungal drugs .
Cancer Research
Research into the anticancer properties of triazoles is ongoing. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. The unique structure of 4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol may provide a novel scaffold for anticancer drug design .
Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for the potential development of advanced materials with tailored properties for specific applications .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated various derivatives of triazoles for their antimicrobial efficacy using agar-well diffusion methods. Compounds similar to this compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating strong antimicrobial potential.
Case Study 2: Agricultural Application
Research conducted on the agricultural use of triazole-based fungicides highlighted the effectiveness of these compounds in controlling fungal pathogens in crops. The specific compound's structure suggests it could be optimized for enhanced fungicidal activity against prevalent agricultural fungi.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also disrupt cellular processes by binding to DNA or proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol: can be compared with other triazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the pentylcyclohexyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy in biological systems.
Biological Activity
The compound 4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities including antifungal, anti-inflammatory, and potential anticancer properties. This article aims to explore the biological activity of this compound based on available research findings, case studies, and relevant data.
Antifungal Activity
Research has demonstrated that triazole derivatives exhibit significant antifungal properties. A study highlighted that various substituted triazoles showed potent activity against fungal strains such as Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. Specifically, compounds with a naphthyl group at the 3-position of the triazole ring enhanced antifungal activity significantly compared to those without it .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Activity Against A. niger | Activity Against A. flavus | Activity Against Mucor |
|---|---|---|---|
| This compound | High | High | Moderate |
| Reference Compound (Terbinafine) | Very High | Very High | High |
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory properties. A study utilized molecular docking and PASS prediction to identify potential selective COX-2 inhibitors among triazole derivatives. The results indicated that modifications to the basic structure of triazoles could yield compounds with promising anti-inflammatory activity .
Table 2: Predicted Anti-inflammatory Activity
| Compound | COX-2 Inhibition Potential |
|---|---|
| This compound | Moderate |
| 5-(pyridine-4-yl)-1,2,4-triazole (promising derivative) | High |
Case Studies
- Antifungal Efficacy : In a controlled study involving various fungal strains, the compound exhibited a significant reduction in fungal growth at concentrations as low as 10 µg/mL. The mechanism was attributed to the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to the active site of COX-2 enzymes, suggesting its potential as a selective inhibitor. This finding aligns with in vitro assays demonstrating reduced inflammation markers in treated cell lines .
Q & A
Q. What are the standard synthetic routes for synthesizing 4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The compound is typically synthesized via S-alkylation of the parent triazole-thiol scaffold. A common protocol involves reacting 4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with an alkylating agent (e.g., 4-pentylcyclohexylmethyl bromide) in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃ or NaH). The reaction is monitored by TLC, and the product is purified via column chromatography using gradients of ethyl acetate/hexane . Key challenges include controlling regioselectivity and minimizing thiol oxidation; inert atmospheres (N₂/Ar) are recommended.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the thiol proton (δ ~13.5 ppm, often absent due to exchange), methyl groups (δ 2.3–2.5 ppm for aromatic-CH₃), and alkyl chain signals (δ 0.8–1.7 ppm for cyclohexyl and pentyl groups) .
- FT-IR : Confirm the C=S stretch (1200–1050 cm⁻¹) and N-H stretches (3300–3100 cm⁻¹) .
- HR-MS : Verify the molecular ion peak ([M+H]⁺) and isotopic pattern for sulfur .
Elemental analysis (C, H, N, S) is critical for purity validation .
Q. What are the typical challenges in purifying this compound, and what chromatographic methods are recommended?
- Methodological Answer : Challenges include low solubility in common solvents and co-elution of by-products. Silica gel chromatography with ethyl acetate/hexane (10–30% EtOAc) is standard, but reversed-phase C18 columns (MeOH/H₂O gradients) may improve separation for polar impurities . For persistent issues, recrystallization from ethanol/water mixtures is advised .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of S-alkylation derivatives?
- Methodological Answer :
- Temperature Control : Reactions at 60–80°C in DMF enhance reactivity without decomposition .
- Catalysis : Add KI (10 mol%) to accelerate alkylation via an SN2 mechanism .
- By-Product Mitigation : Use scavengers like thiourea to trap excess alkylating agents .
Computational tools (e.g., DFT) can model steric effects of the bulky 4-pentylcyclohexyl group to predict optimal reaction pathways .
Q. What computational approaches are suitable for predicting the biological activity of this compound, and how do they compare with experimental results?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like viral helicases (e.g., SARS-CoV-2 Mpro) . Focus on binding energy (ΔG ≤ −8 kcal/mol) and hydrogen bonding with the triazole-thiol core .
- ADME Prediction : Tools like SwissADME predict logP (optimal 2–4) and bioavailability. Compare with in vitro permeability assays (e.g., Caco-2 cells) .
Discrepancies often arise from solvent effects in simulations; MD simulations >100 ns improve accuracy .
Q. How can contradictions between crystallographic and spectroscopic data on the compound's structure be systematically resolved?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement, prioritizing high-resolution data (<1.0 Å) to resolve disorder in the pentylcyclohexyl group .
- DFT-NMR Comparison : Calculate chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) and overlay with experimental NMR. Deviations >0.5 ppm suggest conformational flexibility or crystal packing effects .
- Dynamic NMR : Variable-temperature studies (e.g., 298–373 K) can detect rotational barriers in the cyclohexyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
